![molecular formula C21H20FN3O2 B1230051 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)
1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea is a pyridone.
Scientific Research Applications
Metabolic Pathways and Molecular Structures
- Metabolism and Structural Analysis : A study on LY654322, structurally related to 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea, revealed insights into its metabolism, leading to an unusual diimidazopyridine metabolite. This research utilized advanced analytical methodologies to characterize the metabolite, contributing to the understanding of the compound's metabolic pathways (Borel et al., 2011).
Chemical Synthesis and Biological Activities
Synthesis of Related Urea Derivatives : A study focused on synthesizing and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research highlights the potential of similar urea compounds in the development of new anticancer agents (Feng et al., 2020).
Nonlinear Optical Properties : Research into molecular complexation for nonlinear optics included the study of urea derivatives. This provides insights into the use of similar compounds in the development of materials with desirable optical properties (Muthuraman et al., 2001).
Pharmacological Applications
Role in Orexin Receptor Mechanisms : A compound structurally similar to the subject molecule was evaluated for its effects on compulsive food consumption in a binge eating model, suggesting potential pharmacological applications in treating eating disorders (Piccoli et al., 2012).
Antagonists for Neuropeptide Y5 Receptor : Pyrrolidinyl phenylurea derivatives, which share a structural motif with the compound , were synthesized and evaluated as antagonists for the neuropeptide Y5 receptor, indicating possible therapeutic uses in conditions influenced by this receptor (Fotsch et al., 2001).
properties
Product Name |
1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea |
|---|---|
Molecular Formula |
C21H20FN3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-benzyl-3-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridin-3-yl]urea |
InChI |
InChI=1S/C21H20FN3O2/c1-15-11-19(24-21(27)23-12-16-5-3-2-4-6-16)20(26)25(13-15)14-17-7-9-18(22)10-8-17/h2-11,13H,12,14H2,1H3,(H2,23,24,27) |
InChI Key |
LQSAJWOWCPMLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



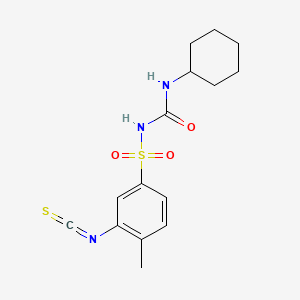
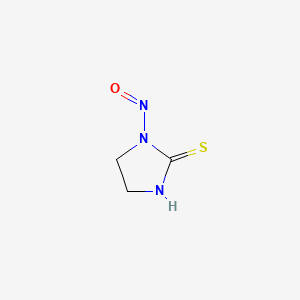
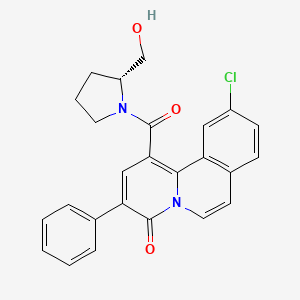
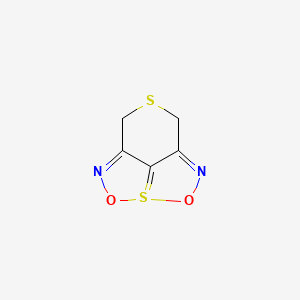
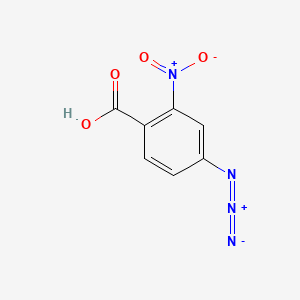
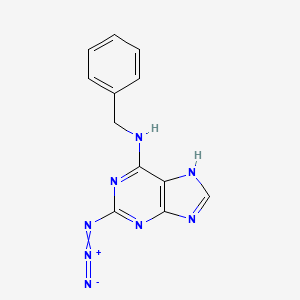
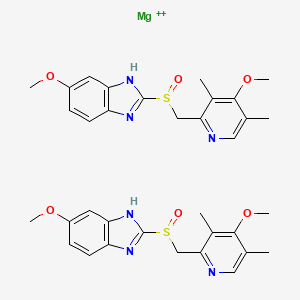
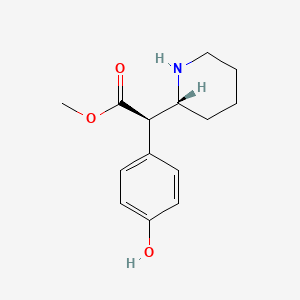
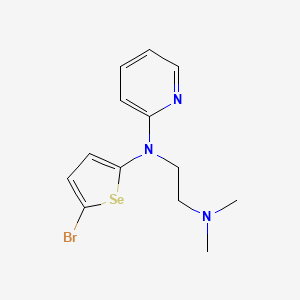
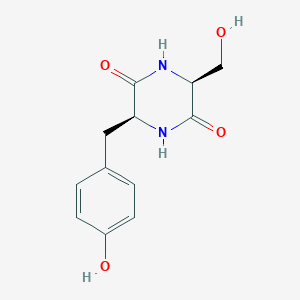
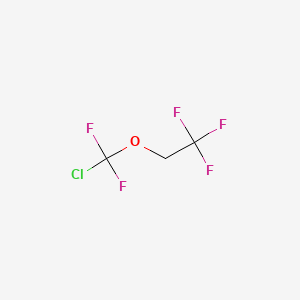
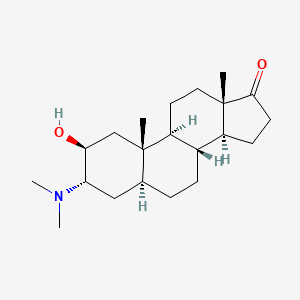
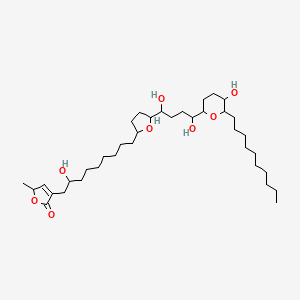
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)